molecular formula C5H6O B14434362 2,4-Cyclopentadien-1-ol CAS No. 80156-16-7

2,4-Cyclopentadien-1-ol

Cat. No.: B14434362
CAS No.: 80156-16-7
M. Wt: 82.10 g/mol
InChI Key: GRZIHXUWTOPZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Cyclopentadien-1-ol is an organic compound with the molecular formula C5H6O. It is a derivative of cyclopentadiene, featuring a hydroxyl group attached to the cyclopentadiene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclopentadien-1-ol typically involves the reaction of cyclopentadiene with suitable reagents. One common method is the hydroxylation of cyclopentadiene using oxidizing agents under controlled conditions. For instance, the reaction of cyclopentadiene with hydrogen peroxide in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclopentadien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Cyclopentadien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Cyclopentadien-1-ol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the conjugated diene system. The hydroxyl group can form hydrogen bonds, while the conjugated system can undergo electrophilic and nucleophilic attacks. These properties make it a versatile compound in chemical synthesis and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Cyclopentadien-1-ol is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

80156-16-7

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-ol

InChI

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-6H

InChI Key

GRZIHXUWTOPZRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.